N,1-diethyl-4-nitro-1H-pyrazole-5-carboxamide
Overview
Description
N,1-diethyl-4-nitro-1H-pyrazole-5-carboxamide is a compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,1-diethyl-4-nitro-1H-pyrazole-5-carboxamide typically involves the cyclocondensation of suitable hydrazines with carbonyl compounds. One common method includes the reaction of 4-nitro-1H-pyrazole-5-carboxylic acid with diethylamine under appropriate conditions . The reaction conditions often involve the use of solvents like ethanol or methanol and may require catalysts to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production methods for pyrazole derivatives, including this compound, often utilize large-scale batch reactors. These methods may involve multistep processes, including the preparation of intermediates followed by their cyclization and functionalization . The use of continuous flow reactors is also being explored to improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N,1-diethyl-4-nitro-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The compound can undergo intramolecular cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines and thiols . Reaction conditions often involve moderate temperatures and pressures to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include amino-substituted pyrazoles, various substituted derivatives, and more complex heterocyclic compounds .
Scientific Research Applications
N,1-diethyl-4-nitro-1H-pyrazole-5-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N,1-diethyl-4-nitro-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors . The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects . The compound’s ability to form hydrogen bonds and participate in electron transfer reactions plays a crucial role in its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives, such as 4-nitro-1H-pyrazole-5-carboxylic acid and its various substituted analogs .
Uniqueness
N,1-diethyl-4-nitro-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical structure and reactivity make it a valuable tool in research and industry.
Properties
IUPAC Name |
N,2-diethyl-4-nitropyrazole-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O3/c1-3-9-8(13)7-6(12(14)15)5-10-11(7)4-2/h5H,3-4H2,1-2H3,(H,9,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDXRHIWSTXYPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=NN1CC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301251607 | |
Record name | N,1-Diethyl-4-nitro-1H-pyrazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301251607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245771-62-3 | |
Record name | N,1-Diethyl-4-nitro-1H-pyrazole-5-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1245771-62-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,1-Diethyl-4-nitro-1H-pyrazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301251607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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